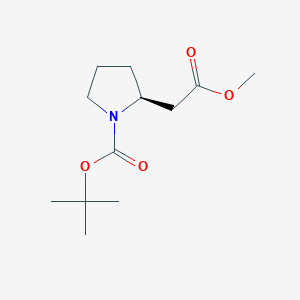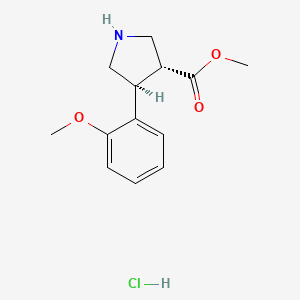
Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a complex organic compound. Characterized by its specific stereochemistry, this compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is synthesized through a series of carefully controlled chemical reactions. The synthetic process usually begins with the preparation of intermediate compounds, which are then subjected to stereoselective synthesis to achieve the desired configuration.
A typical synthetic route may involve:
Formation of Pyrrolidine Ring: : This can be achieved through a reaction between a ketone and an amine, under specific conditions to form the pyrrolidine ring.
Addition of Methoxyphenyl Group: : Utilizing Friedel-Crafts alkylation, the 2-methoxyphenyl group is introduced to the pyrrolidine ring.
Esterification: : The final step involves esterifying the compound to form the carboxylate ester, which is then converted into its hydrochloride salt for stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. These methods may include continuous flow reactors and advanced purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents to form different oxides or ketones.
Reduction: : Using reducing agents to potentially convert it into different alcohols or amines.
Substitution: : Engaging in nucleophilic substitution reactions where functional groups can be exchanged.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents could be lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles like hydroxide ions or ammonia can be used under mild conditions.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions. For instance, oxidation may yield a ketone derivative, while reduction might produce a simpler alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride serves as a chiral building block for synthesizing complex molecules. Its well-defined stereochemistry makes it a valuable component in asymmetric synthesis.
Biology
In biological research, this compound is often studied for its potential interactions with various biological targets. It can act as a ligand in binding studies, helping to understand receptor-ligand interactions at a molecular level.
Medicine
Medically, this compound is being explored for its therapeutic potential. It may have applications in developing new drugs or as a model compound for studying disease mechanisms.
Industry
Industrial applications include its use in the synthesis of advanced materials and as a precursor for other valuable chemical compounds.
Mechanism of Action
The precise mechanism of action for Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can influence biological pathways. By binding to these targets, the compound can modulate their activity, leading to various downstream effects.
Comparison with Similar Compounds
Unique Characteristics
Compared to other similar compounds, Methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride stands out due to its specific stereochemical configuration, which can result in unique biological activity and chemical reactivity.
List of Similar Compounds
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
Ethyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
Methyl (3R,4S)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride
Each of these compounds shares a similar core structure but differs in stereochemistry or substituents, leading to varied properties and applications.
Properties
IUPAC Name |
methyl (3R,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2;/h3-6,10-11,14H,7-8H2,1-2H3;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYSLBMYVFKJOS-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
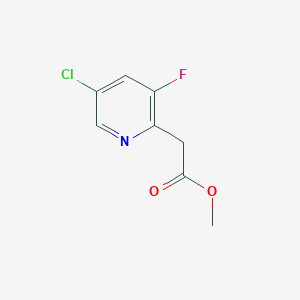
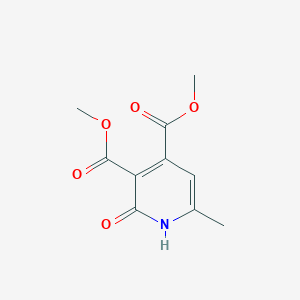
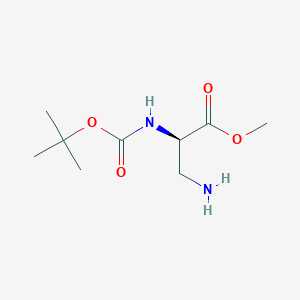
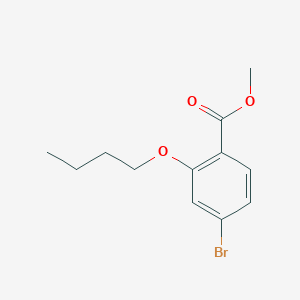
![Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-YL]-4-oxoquinoline-3-carboxylate](/img/structure/B7960498.png)
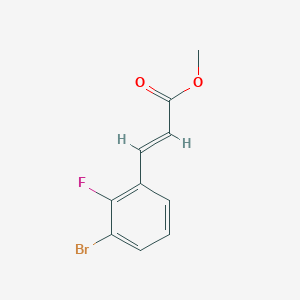
![[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7960510.png)
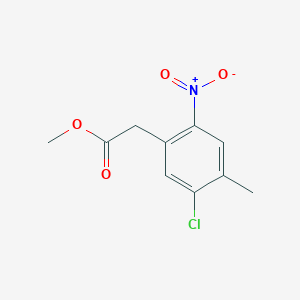
![Methyl (2S)-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960523.png)
amino}-4-methylpentanoate](/img/structure/B7960527.png)
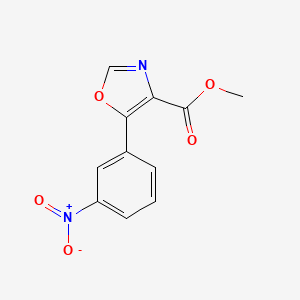
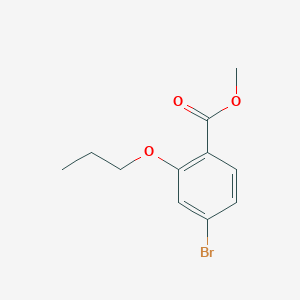
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(dimethylamino)hexanoate](/img/structure/B7960551.png)
